molecular formula C8H15N3O B567910 1,4,9-Triazaspiro[5.5]undecan-5-one CAS No. 1251044-42-4

1,4,9-Triazaspiro[5.5]undecan-5-one

Cat. No.: B567910
CAS No.: 1251044-42-4
M. Wt: 169.228
InChI Key: CHDMTSGOYLFAAG-UHFFFAOYSA-N
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Description

1,4,9-Triazaspiro[5.5]undecan-5-one is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structure and potential applications. This compound features a spirocyclic framework, which is known for imparting rigidity and stability to molecules, making it an attractive scaffold for drug design and other applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4,9-Triazaspiro[5.5]undecan-5-one typically involves the formation of the spirocyclic ring system through a series of chemical reactions. One common method involves the reaction of a piperidine derivative with a pyridine derivative under specific conditions to form the spirocyclic structure. For example, a general procedure might involve the use of chloropyrimidine derivatives in a nucleophilic aromatic substitution (SNAr) reaction, followed by chromatographic purification .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, would be important considerations in an industrial setting.

Chemical Reactions Analysis

Types of Reactions

1,4,9-Triazaspiro[5.5]undecan-5-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups on the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups onto the spirocyclic framework.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups, such as alkyl or aryl groups, onto the spirocyclic framework.

Scientific Research Applications

1,4,9-Triazaspiro[5.5]undecan-5-one has a wide range of scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules, particularly in medicinal chemistry.

    Biology: Used in the study of biological processes and as a potential lead compound for drug discovery.

    Medicine: Investigated for its potential therapeutic effects, particularly as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or catalysts.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1,4,9-Triazaspiro[5.5]undecan-5-one include other spirocyclic compounds with different heteroatoms or ring sizes. Examples include:

  • 1,4-Diazaspiro[5.5]undecan-3-one
  • 1,4,8-Triazaspiro[4.5]decane
  • 1,3,8-Triazaspiro[4.5]decane

Uniqueness

This compound is unique due to its specific ring size and the presence of three nitrogen atoms within the spirocyclic framework. This structure imparts distinct chemical and biological properties, making it a valuable scaffold for drug design and other applications.

Properties

IUPAC Name

1,4,9-triazaspiro[5.5]undecan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3O/c12-7-8(11-6-5-10-7)1-3-9-4-2-8/h9,11H,1-6H2,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHDMTSGOYLFAAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12C(=O)NCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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